4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile
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Overview
Description
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with a complex structure that includes multiple fluorine atoms and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic compounds and benzonitrile derivatives. Examples include:
- 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-benzonitrile
- 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile
Uniqueness
The uniqueness of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
797048-13-6 |
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Molecular Formula |
C19H12F3N |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H12F3N/c1-2-3-4-14-10-18(21)16(19(22)11-14)8-6-13-5-7-15(12-23)17(20)9-13/h2,5,7,9-11H,1,3-4H2 |
InChI Key |
YTIVUQXPKLFCMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
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